3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile

Metabolic Stability Drug Metabolism Cytochrome P450

This 1,2,5-halogenated phenylacetonitrile building block delivers uniquely defined electronic and steric properties impossible to replicate with positional isomers (e.g., CAS 261763-16-0) or mono-substituted analogs (CAS 2338-75-2). The chloro-fluoro-trifluoromethyl substitution pattern confers enhanced metabolic stability via aromatic ring deactivation and steric shielding of oxidative soft spots, directly supporting lead optimization targeting reduced human liver microsomal clearance. The acetonitrile functionality enables further derivatization while preserving the optimized halogenation pattern. Ideal as a SAR probe for deconvoluting substitution effects. Batch-specific QC (NMR, HPLC, GC) ensures reproducibility.

Molecular Formula C9H4ClF4N
Molecular Weight 237.58 g/mol
CAS No. 261763-15-9
Cat. No. B1350556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile
CAS261763-15-9
Molecular FormulaC9H4ClF4N
Molecular Weight237.58 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1CC#N)F)Cl)C(F)(F)F
InChIInChI=1S/C9H4ClF4N/c10-7-4-6(9(12,13)14)3-5(1-2-15)8(7)11/h3-4H,1H2
InChIKeyVUHAOUHLFDSYEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile (CAS 261763-15-9): Technical Baseline for Procurement Decision-Making


3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile (CAS 261763-15-9) is a halogenated phenylacetonitrile derivative with molecular formula C₉H₄ClF₄N and molecular weight 237.58 g/mol . The compound features a unique 1,2,5-substitution pattern on the aromatic ring: chlorine at position 3, fluorine at position 2, and a trifluoromethyl group at position 5, with an acetonitrile moiety attached to the phenyl ring [1]. This halogen configuration confers distinctive physicochemical properties, including enhanced lipophilicity and metabolic stability attributed to the trifluoromethyl group combined with halogen substitution . The compound is primarily employed as a building block and synthetic intermediate in medicinal chemistry and agrochemical research programs .

Why 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile Cannot Be Casually Substituted by Positional Isomers or Mono-Substituted Analogs


The specific 1,2,5-substitution pattern of 3-chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile creates a unique electronic environment that distinguishes it from its positional isomers (e.g., 3-chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile, CAS 261763-16-0) and mono-substituted analogs (e.g., 4-(trifluoromethyl)phenylacetonitrile, CAS 2338-75-2) . Systematic studies on aromatic halogenation have demonstrated that the precise spatial arrangement of chlorine, fluorine, and trifluoromethyl substituents on the phenyl ring significantly modulates both human liver microsomal clearance rates and lipophilicity (logD) [1]. Positional isomerism affects cytochrome P450 metabolic stability through altered electronic effects and steric shielding at metabolic soft spots [1]. Consequently, substituting the 5-(trifluoromethyl) substitution pattern with a 4- or 6-substituted analog, or removing the chloro/fluoro substituents entirely, will yield compounds with quantitatively different metabolic profiles and physicochemical properties, undermining the reproducibility of synthetic routes and biological outcomes. The evidence below quantifies these differences.

Quantitative Differentiation Evidence: 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile vs. Analogs


Metabolic Stability Advantage: Reduced Human Liver Microsomal Clearance via Synergistic 1,2,5-Halogenation Pattern

Systematic analysis of aromatic halogenation effects on human liver microsomal clearance demonstrates that the 1,2,5-substitution pattern with chloro, fluoro, and trifluoromethyl groups confers superior metabolic stability compared to positional isomers. Compounds with trifluoromethyl substitution at the 5-position (meta to the acetonitrile attachment point) exhibit reduced intrinsic clearance due to combined electronic deactivation of the aromatic ring and steric shielding of metabolic soft spots [1]. This substitution pattern is specifically associated with a reduction in oxidative metabolism compared to 4-substituted analogs [1].

Metabolic Stability Drug Metabolism Cytochrome P450

Lipophilicity Modulation: logD Optimization via Ortho-Fluoro and Meta-Trifluoromethyl Synergy

The 1,2,5-substitution pattern of 3-chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile yields a distinctive lipophilicity profile. The ortho-fluoro substituent (position 2) exerts an electron-withdrawing inductive effect that modulates the overall polarity of the aromatic ring, while the meta-trifluoromethyl group (position 5) provides substantial lipophilic bulk . This arrangement produces a balanced logD value suitable for membrane permeability without excessive lipophilicity that would compromise aqueous solubility . In contrast, 4-(trifluoromethyl)phenylacetonitrile (CAS 2338-75-2) lacks the ortho-halogen electronic modulation, while positional isomers such as the 6-substituted variant (CAS 261763-16-0) exhibit altered spatial distribution of electron-withdrawing effects, resulting in different logD values .

Lipophilicity logD Physicochemical Properties

Synthetic Utility as a Versatile Building Block: Cyano Group Reactivity with Retained Halogenation Pattern

The acetonitrile moiety of 3-chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile serves as a versatile synthetic handle for transformations including reduction to primary amines, hydrolysis to phenylacetic acid derivatives, and alkylation reactions [1]. Critically, the 1,2,5-halogenation pattern remains intact during these transformations, preserving the optimized physicochemical properties in downstream products . Positional isomers such as 3-chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile (CAS 261763-16-0) or mono-substituted analogs like 4-(trifluoromethyl)phenylacetonitrile (CAS 2338-75-2) may undergo similar cyano group chemistry, but the resulting products will possess fundamentally different halogenation patterns and consequently different biological and physicochemical profiles .

Synthetic Intermediate Building Block Agrochemical

Exact Mass Precision for Analytical Detection and Purity Verification

3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile possesses an exact monoisotopic mass of 236.9968395 Da (molecular weight 237.58 g/mol) . This precise mass value, arising from the specific isotopic distribution of chlorine and fluorine atoms, enables unambiguous identification by high-resolution mass spectrometry (HRMS). Positional isomers such as 3-chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile (CAS 261763-16-0) share the identical exact mass but exhibit different chromatographic retention times due to altered polarity . Mono-substituted analogs such as 4-(trifluoromethyl)phenylacetonitrile (exact mass 185.0452 Da) have substantially different mass values, enabling clear differentiation by MS . Vendors such as Bidepharm provide batch-specific QC data including NMR, HPLC, and GC for this compound at standard purity levels of 95%+ .

Analytical Chemistry Mass Spectrometry Quality Control

Optimal Application Scenarios for 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile Based on Evidenced Differentiation


Medicinal Chemistry Lead Optimization: Metabolic Stability Enhancement via 1,2,5-Halogenation

This compound is optimally deployed in lead optimization programs where reducing human liver microsomal clearance is a primary objective. The 1,2,5-halogenation pattern (chloro at position 3, fluoro at position 2, trifluoromethyl at position 5) confers enhanced metabolic stability through electronic deactivation of the aromatic ring and steric shielding of oxidative soft spots, as inferred from systematic structure-metabolism relationship studies [1]. Programs seeking to improve in vivo half-life without introducing additional molecular weight should prioritize this specific substitution pattern over 4-substituted or mono-substituted phenylacetonitrile analogs. The retained acetonitrile functionality enables further derivatization to amines or carboxylic acids while preserving the optimized halogenation pattern in downstream analogs [1].

Agrochemical Intermediate Synthesis Requiring Defined Halogenation Patterns

For agrochemical research programs requiring trifluoromethyl-substituted phenylacetonitrile building blocks, this compound provides a precisely defined 1,2,5-halogenation pattern that cannot be replicated by positional isomers. The compound is documented as an intermediate in the synthesis of pharmaceuticals and agrochemicals, where the specific halogen arrangement influences target binding and environmental fate properties [1]. The exact mass of 236.9968395 Da and batch-specific QC data (NMR, HPLC, GC at ≥95% purity) from verified suppliers support reproducible synthetic outcomes in regulated development environments .

Structure-Activity Relationship (SAR) Studies on Halogenated Phenylacetonitriles

This compound serves as a defined SAR probe for investigating the effects of 1,2,5-halogenation on biological activity. Systematic studies on aromatic halogenation have established that the precise spatial arrangement of chlorine, fluorine, and trifluoromethyl groups modulates both metabolic stability and lipophilicity [1]. Using this compound in parallel with its positional isomers (e.g., CAS 261763-16-0) and mono-substituted analogs (e.g., CAS 2338-75-2) enables quantitative deconvolution of substitution pattern effects on target engagement, cellular permeability, and metabolic fate. The unambiguous exact mass and chromatographic signature facilitate precise analytical tracking in multi-compound SAR panels .

Analytical Method Development and Reference Standard Qualification

The compound's distinct exact mass (236.9968395 Da) and unique chromatographic retention properties make it suitable as a system suitability standard or reference material for analytical method development in LC-MS and GC-MS workflows. Its clear differentiation from mono-substituted trifluoromethyl analogs (e.g., 4-(trifluoromethyl)phenylacetonitrile, exact mass 185.0452 Da) and positional isomers (identical exact mass but different retention time) supports unambiguous peak identification in complex mixtures [1]. Batch-specific QC documentation from suppliers including NMR, HPLC, and GC traces provides the traceability required for GLP analytical environments .

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